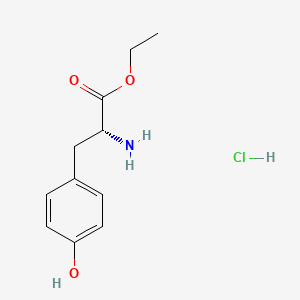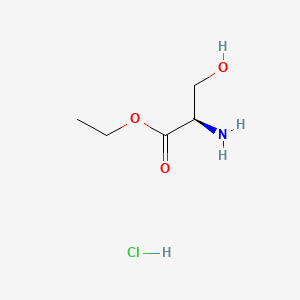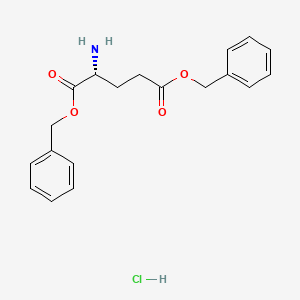
3-Fluoro-L-phenylalanine
Overview
Description
3-Fluoro-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine
Mechanism of Action
Target of Action
3-Fluoro-L-phenylalanine primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer . Its physiological function is to mediate Na+ and pH independent exchange of essential amino acids .
Mode of Action
This compound interacts with its targets, primarily LAT1, and is transported across biological barriers . This compound is a radiolabeled analog of L-DOPA and is indicated for the molecular imaging of metabolic abnormalities of presynaptic dopamine transporters and L-type amino acid transporters .
Biochemical Pathways
The biosynthesis of L-phenylalanine, to which this compound is structurally similar, occurs via a complex pathway and is carefully controlled . The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of 4-Borono-2-18F-fluoro-L-phenylalanine (18F-FBPA), which was developed for monitoring the pharmacokinetics of 4-10B-borono-L-phenylalanine (10B-BPA) used in boron neutron capture therapy (BNCT) with positron emission tomography (PET) . The tumor-imaging potential of 18F-FBPA was demonstrated in various animal models .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a radiolabeled analog of L-DOPA for molecular imaging . In neuro-oncology, FDOPA-PET uptake measures the rate of L-type amino acid transport activity, given that malignant brain tumors are linked to increased protein synthesis and amino acid transport, resulting in higher uptake than normal tissue .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the enzyme-catalyzed synthesis of fluorinated compounds, including this compound, can be affected by the specific conditions of the reaction environment . Furthermore, the compound’s interaction with its primary target, LAT1, can be influenced by the expression levels of this transporter in different tissues .
Biochemical Analysis
Biochemical Properties
3-Fluoro-L-phenylalanine is involved in various biochemical reactions. It is incorporated into tumors mediated mainly by L-type amino acid transporters in in vitro and in vivo models .
Cellular Effects
The cellular effects of this compound are significant. It has been found that the accumulation of this compound was higher in melanomas than in non-melanoma tumors in animal models and cell cultures . It influences cell function by interacting with various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that the largest biomass increase rate and the highest production rate were seen at 16 h and 24 h of fermentation, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the tumor-imaging potential of this compound was demonstrated in various animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that the significant upregulation of genes encoding rate-limiting enzymes and key genes pushed more carbon flux toward the L-phenylalanine synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that this compound was incorporated into tumors mediated mainly by L-type amino acid transporters in in vitro and in vivo models .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytosol . This localization could influence its activity or function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-L-phenylalanine typically involves the fluorination of L-phenylalanine. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert it into fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, aldehydes, and substituted phenylalanine derivatives .
Scientific Research Applications
3-Fluoro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Incorporated into proteins to study protein structure and function.
Medicine: Utilized in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry: Employed in the production of fluorinated polymers and materials.
Comparison with Similar Compounds
- 3-Fluoro-L-tyrosine
- 4-Fluoro-L-phenylalanine
- 6-Fluoro-3,4-dihydroxy-L-phenylalanine (FDOPA)
Comparison: 3-Fluoro-L-phenylalanine is unique due to its specific fluorination position, which imparts distinct chemical and biological properties compared to other fluorinated phenylalanine derivatives. For instance, 3-Fluoro-L-tyrosine targets different molecular pathways and has different applications in biochemical research .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHRYODZTDMVSS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941737 | |
| Record name | 3-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-77-3 | |
| Record name | 3-Fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613203.png)
![(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B613204.png)

